GSK3277329 -

GSK3277329

Catalog Number: EVT-1534846
CAS Number:
Molecular Formula: C36H70N6O8S
Molecular Weight: 747.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3277329 is an agonist of toll-like receptor 2 (TLR2). GSK3277329 stimulates the release of G-CSF in activated THP-1 cells; peripheral blood mononuclear cells; and human umbilical vein endothelial cells.
Source and Classification

GSK3277329 is synthesized from a series of chemical precursors that undergo multiple reactions to yield the final product. It belongs to a broader class of compounds known as phosphodiesterase inhibitors, which are characterized by their ability to modulate cyclic nucleotide levels within cells, thereby influencing various signaling pathways involved in inflammation and immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK3277329 involves several key steps that typically include:

  1. Formation of Intermediate Compounds: The initial step often involves the reaction of readily available starting materials under controlled conditions to form intermediate compounds.
  2. Cyclization Reactions: These intermediates undergo cyclization, which is crucial for establishing the core structure of GSK3277329.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical details regarding specific reagents, reaction conditions (temperature, time, solvent), and purification methods are critical for reproducibility and scalability in pharmaceutical manufacturing.

Molecular Structure Analysis

Structure and Data

GSK3277329 features a complex molecular structure that can be described using its chemical formula and structural diagram. The compound's structure includes various functional groups that contribute to its biological activity.

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the detailed chemical structure).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure Visualization: Advanced software tools can generate three-dimensional models that illustrate the spatial arrangement of atoms within GSK3277329.

The molecular structure plays a significant role in determining how the compound interacts with its target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

GSK3277329 participates in various chemical reactions relevant to its synthesis and potential degradation pathways. Key reactions include:

  • Hydrolysis: This reaction may occur under physiological conditions, affecting the stability and bioavailability of GSK3277329.
  • Metabolic Transformations: In vivo studies often reveal how GSK3277329 is metabolized by enzymes in the liver, impacting its pharmacokinetics.

Understanding these reactions is essential for predicting the behavior of GSK3277329 in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for GSK3277329 primarily involves inhibition of phosphodiesterase 4. By blocking this enzyme, GSK3277329 leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP has several downstream effects:

  1. Reduction of Inflammatory Mediators: Elevated cAMP levels inhibit the release of pro-inflammatory cytokines.
  2. Bronchodilation: Increased cAMP promotes relaxation of bronchial smooth muscle, improving airflow in respiratory conditions.

Data from pharmacological studies demonstrate the efficacy of GSK3277329 in reducing inflammation and improving lung function metrics in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK3277329 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is crucial for determining formulation strategies; it typically varies with pH.
  • Stability: Stability studies assess how GSK3277329 holds up under various environmental conditions (light, temperature).
  • Melting Point: The melting point can provide insights into purity and crystallinity.

Relevant data from these analyses inform both formulation development and storage conditions necessary for maintaining compound integrity.

Applications

Scientific Uses

GSK3277329 has potential applications across several scientific domains:

  1. Pharmaceutical Development: As a phosphodiesterase 4 inhibitor, it is being explored for treating chronic inflammatory diseases.
  2. Research Tool: It serves as a valuable tool in research settings to study signaling pathways involving cyclic nucleotides.
  3. Clinical Trials: Ongoing clinical trials are evaluating its safety and efficacy in human subjects suffering from respiratory diseases.
Introduction

Chemotherapy-Induced Neutropenia: Pathophysiology and Clinical Significance

Chemotherapy-induced neutropenia (CIN) arises from myelosuppressive effects of cytotoxic agents, which disrupt hematopoietic progenitor cell proliferation in the bone marrow. This results in a critical reduction of circulating neutrophils (absolute neutrophil count <1,500/mm³), severely compromising innate immune defense mechanisms. The pathophysiology involves direct DNA damage to rapidly dividing myeloid precursor cells, triggering apoptosis and impairing granulopoiesis. Consequently, patients experience heightened susceptibility to life-threatening bacterial and fungal infections, with febrile neutropenia occurring in 10%–50% of chemotherapy cycles depending on regimen intensity [4] [8].

Clinically, CIN necessitates chemotherapy dose reductions or delays in 30%–60% of patients, undermining treatment efficacy and potentially reducing survival rates in curable cancers. A pooled analysis of 1,529 advanced non-small cell lung cancer patients revealed that severe CIN (grade 3–4) correlated with significantly longer overall survival (HR 0.71; 95% CI: 0.53–0.95), suggesting neutropenia may serve as a pharmacodynamic marker for adequate chemotherapy exposure [5]. The economic burden is substantial, with hospitalizations for febrile neutropenia costing $20,000–$30,000 per episode [4] [10].

Table 1: Clinical Consequences of Chemotherapy-Induced Neutropenia

ParameterIncidence/ImpactClinical Relevance
Febrile Neutropenia10%-50% per high-risk regimenLife-threatening infections; mortality 5%-20%
Chemotherapy Dose Reduction30%-60% of patientsCompromised treatment efficacy
Hospitalization Cost$20,000-$30,000 per episodeSignificant healthcare burden
Association with Survival (Severe CIN)HR 0.71 (95% CI: 0.53–0.95) in NSCLCPotential biomarker for adequate cytotoxic exposure

Current Therapeutic Strategies for Neutropenia Management

Granulocyte colony-stimulating factors (G-CSFs) represent the cornerstone of neutropenia management. Recombinant human G-CSF (filgrastim) and its pegylated form (pegfilgrastim) accelerate neutrophil recovery by binding to hematopoietic progenitor cell receptors, activating JAK/STAT signaling pathways, and promoting myeloid differentiation. Prophylactic G-CSF reduces febrile neutropenia incidence by 50%–70% in high-risk regimens (>20% FN risk) and is recommended by guidelines (e.g., EORTC) for such settings [8].

However, G-CSFs face significant limitations:

  • Cold Chain Dependency: Require refrigerated storage (2°C–8°C) and transportation, limiting accessibility in resource-limited regions [1] [3].
  • Cost Constraints: High manufacturing expenses result in treatment costs exceeding $3,000 per cycle, rendering prophylaxis unaffordable in many healthcare systems [8] [10].
  • Bone Pain: 20%–30% of patients experience moderate-to-severe bone pain, contributing to treatment discontinuation [8].

Novel agents like trilaciclib (a CDK4/6 inhibitor) and plinabulin (a tubulin binder) aim to preserve hematopoietic stem cells during chemotherapy. However, their efficacy is regimen-specific, and cost-effectiveness analyses suggest pricing thresholds of $430–$670 per vial for trilaciclib to be economically viable [10]. These limitations underscore the need for cost-effective, thermostable alternatives like small-molecule TLR2 agonists.

Role of Toll-Like Receptor 2 (TLR2) Agonism in Immune Modulation

Toll-like receptor 2 (TLR2) is a pattern recognition receptor expressed on monocytes, macrophages, and endothelial cells that forms heterodimers with TLR1 or TLR6 to recognize bacterial lipopeptides. TLR2 activation initiates MyD88-dependent signaling cascades, leading to nuclear translocation of NF-κB and AP-1 transcription factors. This drives expression of cytokines (e.g., IL-6, TNF-α) and hematopoietic growth factors, particularly granulocyte colony-stimulating factor (G-CSF) [1] [2] [9].

The immunomodulatory potential of TLR2 agonism extends beyond neutrophil recovery:

  • G-CSF Induction: Bacterial lipopeptides like Pam₂CSK₄ stimulate TLR2/6 heterodimers on endothelial cells and macrophages, upregulating G-CSF synthesis within 4–6 hours post-administration [1] [3].
  • Trained Immunity: TLR2 agonists induce epigenetic reprogramming in myeloid progenitors (e.g., histone methylation at H3K4), enhancing antimicrobial responses to secondary infections through metabolic shifts toward aerobic glycolysis [2].
  • Mucosal Protection: In murine models, TLR2 agonism preserves intestinal integrity during chemotherapy by upregulating multidrug resistance protein 1 (MDR1 p-glycoprotein), which effluxes chemotherapeutic agents from enterocytes and reduces mucosal injury [6].

Table 2: Mechanisms of TLR2 Agonists in Immune Modulation

Biological ProcessMolecular MechanismFunctional Outcome
G-CSF SecretionTLR2/6-MyD88-NFκB axis activation in macrophagesAccelerated granulopoiesis and neutrophil maturation
Trained ImmunityH3K4me3 methylation; mTOR-dependent metabolic shiftEnhanced cytokine production upon pathogen rechallenge
Xenobiotic Defensep-gp induction via TLR2-ABCB1/MDR1 transcriptional upregulationReduced intestinal accumulation of cytotoxic drugs

GSK3277329 exemplifies a synthetic TLR2 agonist engineered to overcome the pharmacological limitations of natural lipopeptides. Its discovery arose from substrate-based drug design of Pam₂CSK₄, optimizing stability and potency while eliminating refrigeration requirements [1] [3]. Preclinical studies demonstrate its capacity to reverse chemotherapy-induced neutropenia through G-CSF-dependent pathways, positioning TLR2 agonism as a transformative strategy for immune reconstitution in oncology.

Properties

Product Name

GSK3277329

IUPAC Name

S-(2-(Palmitoyloxy)ethyl)-L-cysteinyl-L-seryl-D-lysyl-D-lysine; (2R,5R,8S,11R)-11-amino-2,5-bis(4-aminobutyl)-8-(hydroxymethyl)-4,7,10,17-tetraoxo-16-oxa-13-thia-3,6,9-triazadotriacontan-1-oic acid

Molecular Formula

C36H70N6O8S

Molecular Weight

747.05

InChI

InChI=1S/C36H70N6O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-32(44)50-24-25-51-27-28(39)33(45)42-31(26-43)35(47)40-29(19-15-17-22-37)34(46)41-30(36(48)49)20-16-18-23-38/h28-31,43H,2-27,37-39H2,1H3,(H,40,47)(H,41,46)(H,42,45)(H,48,49)/t28-,29+,30+,31-/m0/s1

InChI Key

DHWLJAQECJGSON-KQFVITFDSA-N

SMILES

NCCCC[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@H](CO)NC([C@H](CSCCOC(CCCCCCCCCCCCCCC)=O)N)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

GSK3277329; GSK-3277329; GSK 3277329; Pam-Cys-Ser-D-Lys-D-Lys; PamCysSerDLysDLys

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.